

FT-IR Spectroscopic Analysis of Methyl Benzofuran-6-carboxylate: A Comparative Guide

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Compound of Interest

Compound Name: Methyl benzofuran-6-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of **methyl benzofuran-6-carboxylate**. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents an inferred FT-IR profile based on the analysis of closely related benzofuran derivatives and established spectroscopic principles. This guide will be valuable for researchers in identifying the characteristic vibrational modes of **methyl benzofuran-6-carboxylate** and distinguishing it from structurally similar molecules.

Inferred FT-IR Data for Methyl Benzofuran-6-carboxylate

The expected FT-IR absorption peaks for **methyl benzofuran-6-carboxylate** are summarized in the table below. These have been inferred from the known spectral data of related compounds and the characteristic frequencies of its constituent functional groups.

Functional Group	Vibrational Mode	**Expected Wavenumber (cm⁻¹) **	Intensity
C=O (Ester)	Stretching	1710 - 1730	Strong
C-O (Ester)	Stretching	1250 - 1300 (asymmetric) & 1000 - 1100 (symmetric)	Strong
Aromatic C=C	Stretching	1600 - 1450	Medium to Weak
Aromatic C-H	Stretching	3100 - 3000	Medium to Weak
Aromatic C-H	Bending (out-of-plane)	900 - 690	Strong
Benzofuran Ring	C-O-C Stretch	~1250	Strong
Methyl C-H	Stretching	2960 - 2850	Medium
Methyl C-H	Bending	~1450 and ~1375	Medium

Comparative FT-IR Data of Benzofuran Derivatives

To provide a contextual understanding, the experimental FT-IR data of several related benzofuran derivatives are presented below for comparison.

Compound	C=O Stretch (cm ⁻¹) **	Aromatic C=C Stretch (cm ⁻¹)	Other Key Peaks (cm ⁻¹) **	Reference
6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid	1690	1626, 1600, 1496	3281 (O-H), 2962, 2919, 2848 (C-H)	[1]
6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid Methyl Ester	1697	1623, 1605, 1513	3405 (O-H), 2957, 2919, 2849 (C-H)	[1]
2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid	1697	Not specified	3449 (O-H), 1258, 1110 (C-O)	[2]
2-(5-Chlorobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid	1696	Not specified	3445 (O-H), 1247, 1119 (C-O)	[2]
(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide	1689	1607	3344 (N-H), 3019 (C-H)	[3]

Analysis of Comparative Data: The C=O stretching frequency in benzofuran derivatives carrying a carboxyl or ester group typically appears in the range of 1690-1700 cm⁻¹. [1][2] For **methyl benzofuran-6-carboxylate**, this peak is expected to be slightly higher, around 1710-

1730 cm^{-1} , due to the electronic effects of the benzofuran ring system on the ester group. The presence of other functional groups, such as a hydroxyl group, introduces characteristic peaks (e.g., a broad O-H stretch around 3300-3400 cm^{-1}) which would be absent in the spectrum of **methyl benzofuran-6-carboxylate**.^[1]

Experimental Protocol for FT-IR Spectroscopy

A standard procedure for obtaining the FT-IR spectrum of a solid sample like **methyl benzofuran-6-carboxylate** is outlined below.

Objective: To acquire a high-quality FT-IR spectrum of the analyte for structural elucidation and comparison.

Materials:

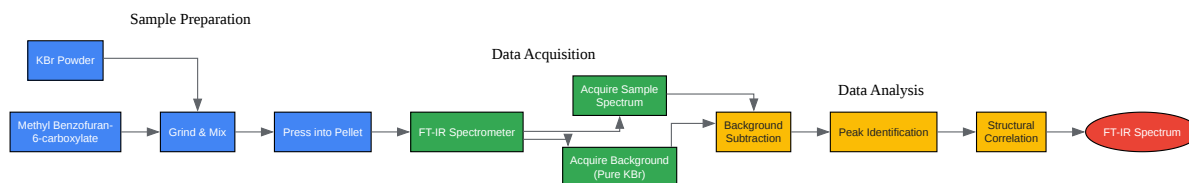
- FT-IR Spectrometer
- Agate mortar and pestle
- KBr (Infrared grade)
- Sample of **Methyl benzofuran-6-carboxylate**
- Hydraulic press with pellet-forming die
- Spatula

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Take approximately 1-2 mg of the finely ground **methyl benzofuran-6-carboxylate** sample.
 - Add approximately 100-200 mg of dry, infrared-grade KBr powder.
 - Thoroughly mix and grind the sample and KBr together in an agate mortar to ensure a homogenous mixture.

- Transfer the mixture to a pellet-forming die.
- Apply pressure using a hydraulic press (typically 8-10 tons) to form a thin, transparent pellet.^[4]
- Background Spectrum Acquisition:
 - Place a pure KBr pellet (prepared in the same manner but without the sample) in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum. This will be subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
- Sample Spectrum Acquisition:
 - Remove the KBr pellet and place the sample pellet in the holder.
 - Acquire the FT-IR spectrum of the sample over a typical range of 4000-400 cm^{-1} .^[4]
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis:
 - Process the raw data by performing a background subtraction.
 - Identify the wavenumbers of the major absorption peaks.
 - Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the structure of **methyl benzofuran-6-carboxylate**.

Experimental Workflow



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Caption: Workflow for FT-IR analysis of **methyl benzofuran-6-carboxylate**.

This guide provides a foundational understanding of the expected FT-IR spectroscopic features of **methyl benzofuran-6-carboxylate**, supported by comparative data from related structures. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to obtain and interpret their own spectral data.

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